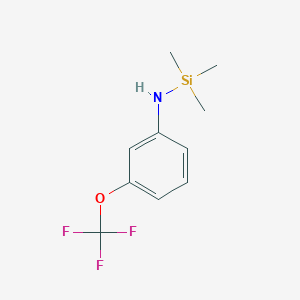
3-Trifluoromethoxy-N-(trimethylsiliyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Trifluoromethoxy-N-(trimethylsiliyl)aniline has been reported in several studies. One method involves the synthesis of 3-(trifluoromethoxy)aniline from 2-chlorophenol . Another method involves the metalation of the BOC-protected ortho and para isomer with tert-butyllithium, followed by carboxylation .Molecular Structure Analysis
The molecular structure of 3-Trifluoromethoxy-N-(trimethylsiliyl)aniline consists of a trifluoromethoxy group (CF3O-) attached to an aniline (C6H4NH2) molecule. The nitrogen atom in the aniline group is further substituted with a trimethylsilyl group (Si(CH3)3).Wissenschaftliche Forschungsanwendungen
The trifluoromethoxy group is becoming increasingly important in both agrochemical research and pharmaceutical chemistry . It’s known for its high electronegativity and increased stability and lipophilicity . Here are some general applications of compounds containing the trifluoromethoxy group:
-
Pharmaceutical Chemistry
- The trifluoromethoxy group is found in many FDA-approved drugs . It’s often incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .
- For example, Alpelisib, a drug used to treat breast cancer, contains a trifluoromethoxy alkyl substituted pyridine .
-
Agrochemical Research
-
Synthesis of Other Compounds
-
Research Tool in Chemistry
-
Development of New Pharmaceuticals
- The trifluoromethoxy group is found in many FDA-approved drugs . It’s often incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .
- For example, Alpelisib, a drug used to treat breast cancer, contains a trifluoromethoxy alkyl substituted pyridine .
-
Development of New Pesticides
-
Chemical Synthesis
-
Bioactive Substituent
-
Fluorine-Containing Compounds
-
Pesticides
-
Voltage-Gated Sodium Channel (vgSCh) Modulator
-
Insect Growth Regulant (IGR)
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(trifluoromethoxy)-N-trimethylsilylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NOSi/c1-16(2,3)14-8-5-4-6-9(7-8)15-10(11,12)13/h4-7,14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAXSJXKYFOXPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC1=CC(=CC=C1)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trimethyl-N-(3-(trifluoromethoxy)phenyl)silanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

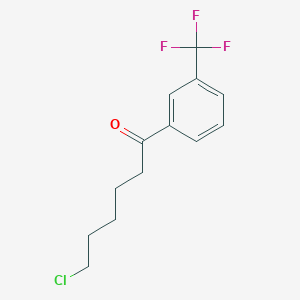
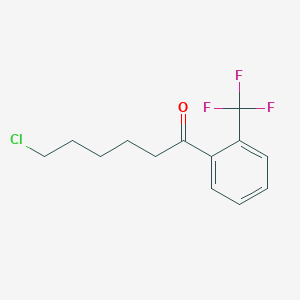
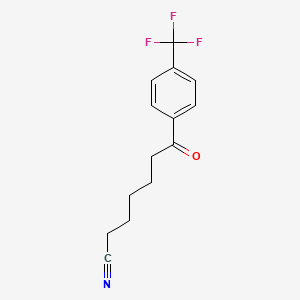
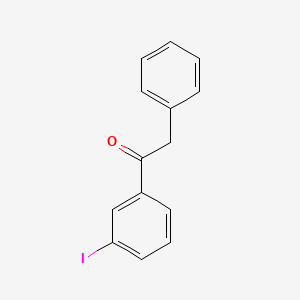
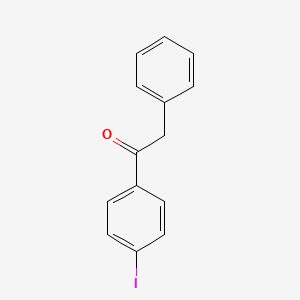
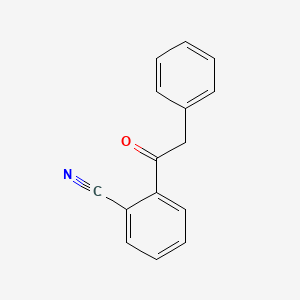
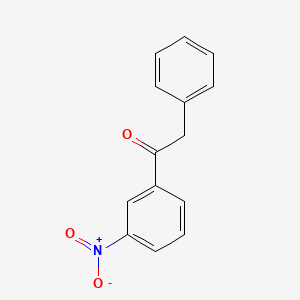
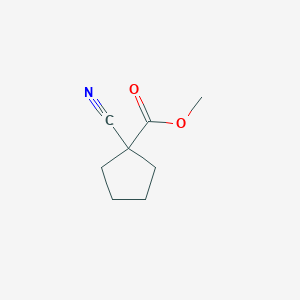
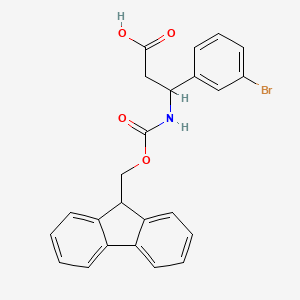
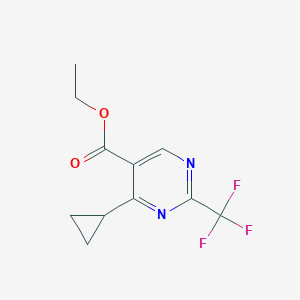
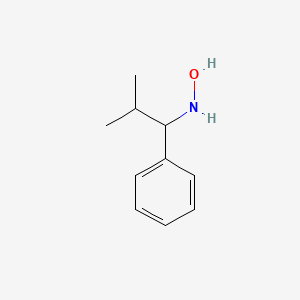
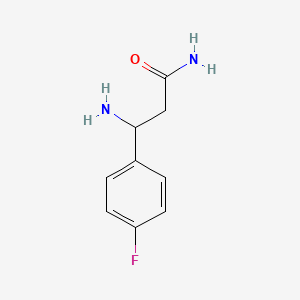
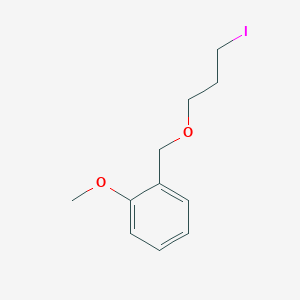
![methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1324266.png)